

2-(Bromomethyl)-5-fluoropyridine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-5-fluoropyridine

CAS No.: 954225-35-5

Cat. No.: B1343720

[Get Quote](#)

Executive Summary

2-(Bromomethyl)-5-fluoropyridine (CAS 954225-35-5) is a high-value heterocyclic building block used extensively in medicinal chemistry.^[1] It serves as the primary electrophilic reagent for introducing the (5-fluoropyridin-2-yl)methyl moiety into drug candidates. This structural motif is a bioisostere of the benzyl group, offering improved metabolic stability (blocking para-oxidation) and modulated lipophilicity due to the fluorine atom.

This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and handling protocols, designed for researchers in drug discovery and process chemistry.

Physicochemical Specifications

The compound exists primarily as a free base or a hydrobromide salt. The free base is prone to degradation and is often stored as the salt for long-term stability.

Property	Specification
Chemical Name	2-(Bromomethyl)-5-fluoropyridine
CAS Number (Free Base)	954225-35-5
CAS Number (HBr Salt)	1186194-88-6
Molecular Formula	C ₆ H ₅ BrFN
Molecular Weight	190.01 g/mol
Appearance	Pale yellow oil or low-melting solid (Free Base); White to off-white solid (Salt)
Boiling Point	~193°C (Predicted)
Density	~1.63 g/cm ³
Solubility	Soluble in DCM, THF, Ethyl Acetate; Reacts with protic solvents (MeOH, Water)
Storage Conditions	Inert Atmosphere (Ar/N ₂), < -20°C, Moisture- sensitive

Synthesis & Production Methodologies

Two primary routes exist for the synthesis of **2-(Bromomethyl)-5-fluoropyridine**. The choice of method depends on the scale and required purity profile.

Method A: Radical Bromination (Industrial "Workhorse")

This route utilizes 2-Methyl-5-fluoropyridine as the starting material. It is cost-effective but requires careful control to minimize over-bromination (formation of the gem-dibromide).

- Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).
- Solvent: CCl₄ (traditional) or Trifluorotoluene/Acetonitrile (modern green alternatives).
- Mechanism: Free-radical chain reaction at the benzylic position.

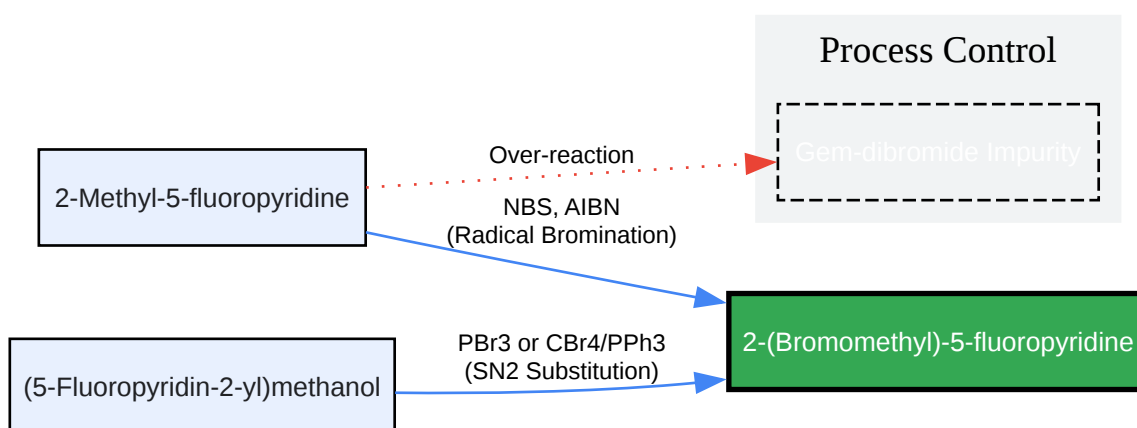
- Process Note: Reaction progress must be monitored by HPLC/NMR to stop before significant dibromide forms.

Method B: Dehydroxy-Bromination (High Purity)

This route starts from (5-Fluoropyridin-2-yl)methanol. It avoids the dibromide impurity, making it superior for late-stage GMP synthesis.

- Reagents: PBr_3 or $\text{CBr}_4/\text{PPh}_3$ (Appel Reaction).
- Solvent: Dichloromethane (DCM) or Toluene at 0°C .
- Mechanism: $\text{S}_\text{N}2$ displacement of the activated hydroxyl group.

Visualization: Synthesis Pathways[3][4]



[Click to download full resolution via product page](#)

Figure 1: Comparison of Radical Bromination vs. Alcohol Substitution routes. Method B avoids the difficult-to-remove dibromide impurity.

Reactivity & Mechanistic Insights

Electrophilic Profile

The methylene carbon attached to the bromine is highly electrophilic. The adjacent pyridine ring acts as an electron-withdrawing group (EWG), enhancing the susceptibility of the $-\text{CH}_2\text{Br}$ group to nucleophilic attack ($\text{S}_\text{N}2$).

The "Fluorine Effect"

The fluorine atom at position 5 is critical for two reasons:

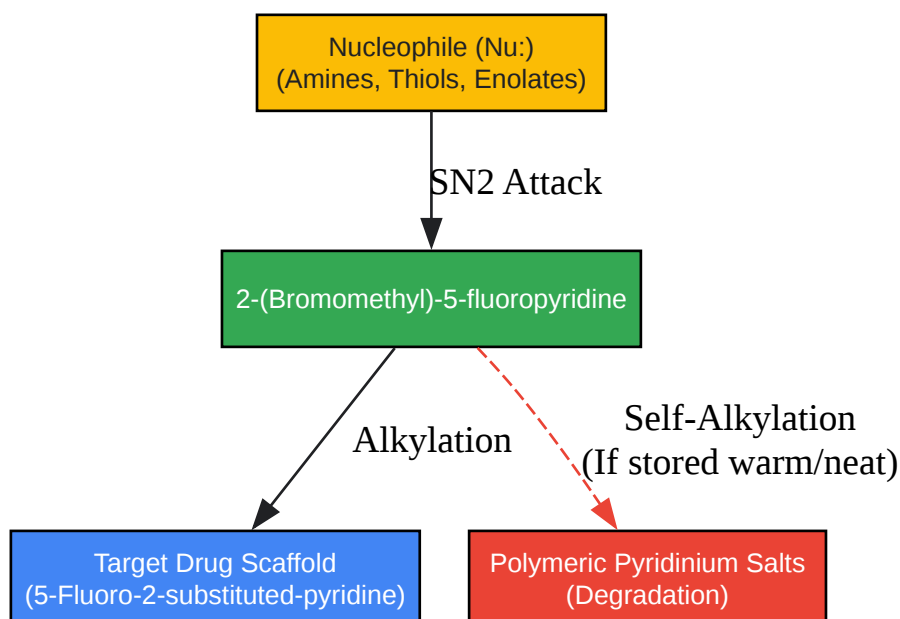
- **Metabolic Stability:** It blocks the para-position relative to the nitrogen, a common site for oxidative metabolism (CYP450).
- **Electronic Modulation:** Fluorine is electron-withdrawing, which lowers the pKa of the pyridine nitrogen compared to the non-fluorinated analog, potentially reducing non-specific binding in biological systems.

Self-Alkylation Risk

Like many halomethyl pyridines, the free base can undergo intermolecular self-alkylation (quaternization), where the pyridine nitrogen of one molecule attacks the bromomethyl group of another. This leads to the formation of insoluble polymeric pyridinium salts.

- **Mitigation:** Store as the HBr salt or in dilute solution. Keep strictly cold ($< -20^{\circ}\text{C}$).^[2]

Visualization: Reactivity Logic



[Click to download full resolution via product page](#)

Figure 2: Reactivity profile showing the desired SN2 pathway versus the degradation risk via self-alkylation.

Handling, Stability & Safety Protocols

WARNING: This compound is a potent lachrymator (tear gas agent) and skin irritant. It shares structural similarity with benzyl bromide.

Safety Protocol (Self-Validating System)

- Engineering Controls: All operations must be performed in a functioning chemical fume hood.
- PPE: Double nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended for scales >10g.
- Quenching: Have a solution of 10% aqueous ammonia or sodium thiosulfate ready to neutralize spills. The ammonia reacts rapidly with the bromide to form the less volatile amine.

Storage & Stability[1][2]

- Moisture Sensitivity: Hydrolyzes to the alcohol and HBr upon contact with moist air. HBr formation further catalyzes degradation.
- Thermal Instability: Store in a freezer (-20°C).
- Best Practice: If synthesized in-house, use immediately in the next step ("Telescoped" process) to avoid isolation and storage issues.

Applications in Drug Discovery

This building block is instrumental in synthesizing kinase inhibitors, particularly where a benzyl group mimic is required with lower lipophilicity (LogP) and higher metabolic stability.

Case Study: Kinase Inhibitor Synthesis In the development of TRK or Aurora kinase inhibitors, the **2-(bromomethyl)-5-fluoropyridine** intermediate is often reacted with a pyrazole or piperidine core.

- Reaction: SN2 alkylation.

- Conditions: K_2CO_3 or Cs_2CO_3 in DMF or Acetonitrile at room temperature.
- Outcome: High yields (>80%) are typical due to the high reactivity of the benzylic bromide.

References

- GuideChem. (2024). Properties and Synthesis of **2-(Bromomethyl)-5-fluoropyridine** (CAS 954225-35-5). Retrieved from
- Google Patents. (2013). Patent WO2013129443A1: Novel piperidine compounds and salts thereof. Retrieved from
- National Institutes of Health (NIH) - PubChem. (2024). 2-Bromo-5-fluoropyridine (Related Isomer Data). Retrieved from
- ChemicalBook. (2024). 2-Amino-5-fluoropyridine Synthesis and Downstream Applications. Retrieved from
- LookChem. (2024). CAS 954225-35-5 Basic Information and Suppliers. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. lookchem.com \[lookchem.com\]](https://www.lookchem.com)
- [2. 5-\(BROMOMETHYL\)-2-FLUOROPYRIDINE CAS#: 105827-74-5 \[m.chemicalbook.com\]](https://www.chemicalbook.com)
- To cite this document: BenchChem. [2-(Bromomethyl)-5-fluoropyridine: Technical Profile & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343720/docs#2-bromomethyl-5-fluoropyridine-technical-profile-application-guide\]](https://www.benchchem.com/product/b1343720/docs#2-bromomethyl-5-fluoropyridine-technical-profile-application-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)